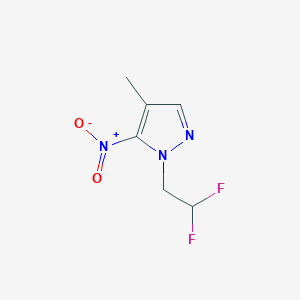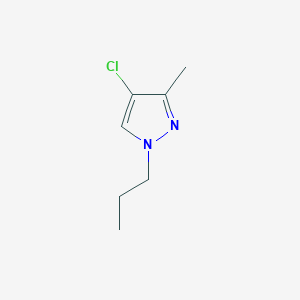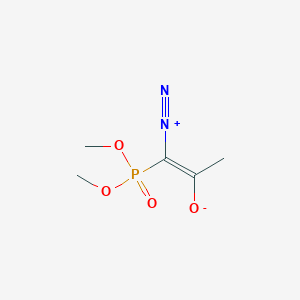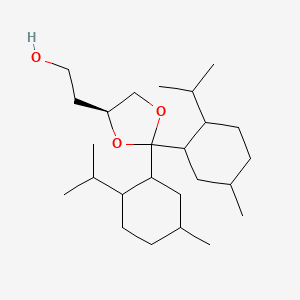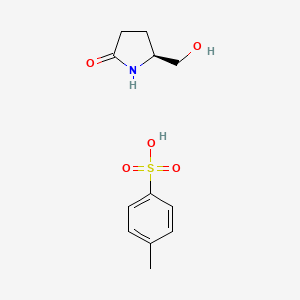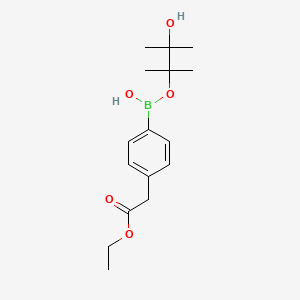
4-(2-Ethoxy-2-oxoethyl)phenylboronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethoxy-2-oxoethyl)phenylboronic Acid Pinacol Ester is a complex organic compound that features a borinic acid functional group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of both phenyl and borinic acid groups in its structure suggests it may have unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxy-2-oxoethyl)phenylboronic Acid Pinacol Ester typically involves multiple steps:
Formation of the Phenyl Intermediate: The initial step involves the preparation of a phenyl intermediate, which can be achieved through the reaction of 4-bromophenylacetic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine.
Introduction of the Borinic Acid Group: The phenyl intermediate is then reacted with a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed cross-coupling conditions (Suzuki-Miyaura coupling).
Hydroxyalkylation: The final step involves the hydroxyalkylation of the borinic acid intermediate with 3-hydroxy-2,3-dimethylbutan-2-one in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and ethoxy groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, sulfonyl, or other functional groups on the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(2-Ethoxy-2-oxoethyl)phenylboronic Acid Pinacol Ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile modifications, making it valuable in organic synthesis.
Biology
The compound’s potential biological activity is of interest for drug discovery and development. Its borinic acid group may interact with biological targets, leading to potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a pharmaceutical agent. Its ability to undergo various chemical reactions makes it a candidate for the development of new drugs with specific biological activities.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethoxy-2-oxoethyl)phenylboronic Acid Pinacol Ester involves its interaction with molecular targets through its borinic acid group. This group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. The phenyl and hydroxyalkyl groups may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the hydroxyalkyl group.
4-Hydroxyphenylboronic Acid: Contains a hydroxy group on the phenyl ring, offering different reactivity and biological activity.
2,3-Dimethylbutan-2-ol: A hydroxyalkyl compound without the borinic acid group, used for comparison in terms of reactivity and applications.
Uniqueness
4-(2-Ethoxy-2-oxoethyl)phenylboronic Acid Pinacol Ester is unique due to the combination of its borinic acid, phenyl, and hydroxyalkyl groups. This combination provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
[4-(2-ethoxy-2-oxoethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO5/c1-6-21-14(18)11-12-7-9-13(10-8-12)17(20)22-16(4,5)15(2,3)19/h7-10,19-20H,6,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVCFHZSWIRCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(=O)OCC)(O)OC(C)(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-31-3 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-hydroxy-5-[(E)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide](/img/structure/B7853563.png)
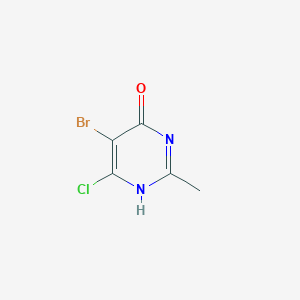
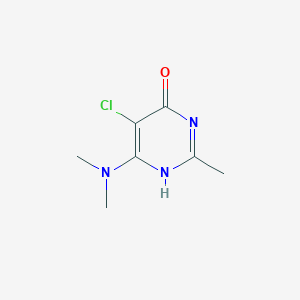
![2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile](/img/structure/B7853586.png)
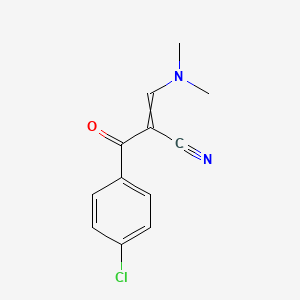
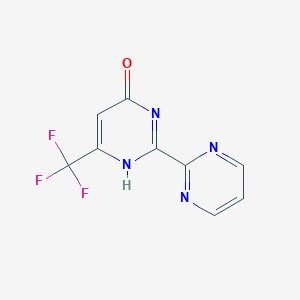
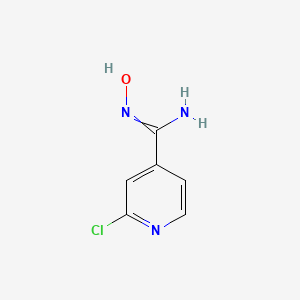
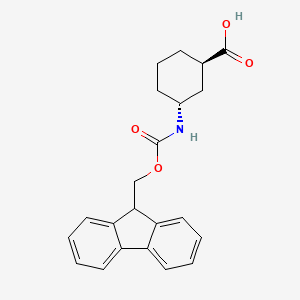
![2-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7853612.png)
